molecular formula C18H18N2OS B2788178 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1207010-50-1

5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2788178
CAS No.: 1207010-50-1
M. Wt: 310.42
InChI Key: WKLJYUWSBBMURZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a high-purity, diaryl-substituted imidazole intended for research and development applications in medicinal chemistry. This compound features a 1-(p-tolyl) group, a 5-(4-methoxyphenyl) substituent, and a methylthio (-SCH3) moiety at the 2-position, a structural pattern observed in biologically active molecules . The imidazole ring is a privileged scaffold in drug discovery, known for its amphoteric nature and presence in a wide range of therapeutic agents . While the specific biological data for this compound is limited in the public domain, its core structure is associated with significant research potential. Diarylimidazoles with similar substitution patterns have been investigated for their diverse pharmacological activities, which may include antimicrobial effects, particularly against multidrug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, such compounds are frequently explored as inhibitors of key enzymatic targets, such as cyclooxygenase-2 (COX-2) in inflammation research or tubulin polymerization in anticancer drug discovery . The methylthio group is a notable feature that may enhance metabolic stability, potentially prolonging half-life in experimental models . This chemical is provided for research purposes to support the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-4-8-15(9-5-13)20-17(12-19-18(20)22-3)14-6-10-16(21-2)11-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLJYUWSBBMURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:

C16H18N2SO\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}O

This configuration includes:

  • A methoxyphenyl group (4-methoxyphenyl),
  • A methylthio group,
  • A p-tolyl group.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition for related imidazole derivatives is documented in studies as follows:

CompoundZone of Inhibition (mm)
5a15 (E. coli)
5b11 (P. aeruginosa)
5c20 (B. subtilis)
5d11 (B. megaterium)
Streptomycin28 (E. coli)

These results suggest that the compound could possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent .

Antiviral Activity

Imidazole derivatives have also been explored for their antiviral properties. A study on related compounds demonstrated effective inhibition of viral replication in vitro, particularly against Hepatitis C virus (HCV). The IC50 values for these compounds ranged from 31.9 μM to 32.2 μM, indicating promising antiviral activity . The mechanism typically involves the inhibition of viral polymerases, which are crucial for viral replication.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or viral replication.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and proliferation.

Study on Antimicrobial Efficacy

A comparative study involving various imidazole derivatives highlighted the potential of this compound in inhibiting microbial growth. The findings indicated that modifications in substituent groups significantly affect the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future synthesis of more effective derivatives .

Research on Antiviral Properties

In another investigation focused on antiviral activities, researchers synthesized several imidazole derivatives and tested their efficacy against HCV. The results showed that specific substitutions enhanced antiviral activity, leading to the hypothesis that the presence of both methoxy and methylthio groups could synergistically improve bioactivity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole. For instance, it has been reported to exhibit significant inhibitory effects against various cancer cell lines, including HeLa and A549 cells. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

  • IC50 Values : The compound has shown IC50 values below 5 µM against human cancer cell lines, indicating strong cytotoxic activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been evaluated as an inhibitor of lipoxygenase (ALOX15), which is implicated in inflammatory processes and cancer development.

  • Inhibitory Potency : The compound demonstrated varying inhibitory potencies with IC50 values significantly lower than those of reference compounds in enzyme assays .

Case Study: Anticancer Activity

A study conducted by Pirol et al. evaluated the anticancer activity of various imidazole derivatives, including this compound. The study reported that this compound effectively inhibited the proliferation of several cancer cell lines with promising results, suggesting its potential as a lead compound for further development .

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound against ALOX15. Molecular docking studies revealed that it occupies critical active sites, potentially leading to significant therapeutic effects in diseases characterized by inflammation and cancer .

Data Table

The following table summarizes key findings related to this compound:

PropertyValue/Description
Chemical StructureThis compound
Anticancer Activity (IC50)< 5 µM against HeLa, A549 cell lines
Enzyme TargetALOX15
Synthesis MethodNucleophilic substitution, cycloaddition
Relevant StudiesPirol et al., enzyme inhibition studies

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group undergoes selective oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Sulfoxide formationH₂O₂ (30%), AcOH, 0°C, 2 h2-(Methylsulfinyl)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole78%
Sulfone formationmCPBA (2 eq), DCM, RT, 12 h2-(Methylsulfonyl)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole85%

Mechanistic Insight :

  • Sulfoxides form via electrophilic oxidation by peracids or hydrogen peroxide, generating a chiral sulfur center.

  • Sulfones require stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or prolonged exposure to H₂O₂ .

Nucleophilic Substitution at the Methylthio Group

The -SMe group acts as a leaving group in nucleophilic displacement reactions.

NucleophileReagents/ConditionsProductYieldReference
AminesK₂CO₃, DMF, 80°C, 6 h2-(Amino)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole65–72%
ThiolsNaH, THF, 0°C→RT, 4 h2-(Alkylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole60%

Key Observation :

  • Substitution proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, facilitated by the electron-withdrawing imidazole ring activating the C-S bond.

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl and p-tolyl groups direct electrophiles to specific positions.

ElectrophileConditionsPositionProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 1 hMeta to -OMe on 4-methoxyphenyl5-(3-Nitro-4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole55%
HalogenationBr₂, FeBr₃, DCM, RTPara to -Me on p-tolyl1-(4-Bromo-p-tolyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole48%

Regioselectivity :

  • The -OMe group strongly activates the aromatic ring, favoring meta substitution due to steric hindrance at the para position .

  • The p-tolyl group directs electrophiles to the ortho/para positions relative to the methyl group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the imidazole core or aromatic rings.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 h5-(4-Methoxyphenyl)-2-(aryl)-1-(p-tolyl)-1H-imidazole70–82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C, 24 hN-Aryl derivatives at imidazole N168%

Applications :

  • Suzuki couplings replace the -SMe group with aryl/heteroaryl boronic acids, enabling structural diversification .

  • Buchwald-Hartwig amination introduces nitrogen-based substituents for drug discovery .

Reduction Reactions

Selective reduction of the imidazole ring or substituents has been reported.

TargetReagents/ConditionsProductYieldReference
Imidazole ringH₂ (1 atm), Pd/C, EtOH, RT, 6 hPartially saturated dihydroimidazole40%
-NO₂ to -NH₂H₂ (1 atm), Ra-Ni, EtOH, 50°C, 8 h5-(3-Amino-4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole75%

Challenges :

  • Full saturation of the imidazole ring is hindered by aromatic stability, requiring harsh conditions .

Metabolic Transformations

In vitro studies reveal hydroxylation and demethylation pathways.

Enzyme SystemMajor MetaboliteSite of ModificationReference
Human Liver Microsomes5-(4-Hydroxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazoleO-Demethylation of -OMe group
CYP3A42-(Methylsulfinyl)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazoleSulfoxidation

Implications :

  • Demethylation reduces electron-donating effects, altering pharmacological activity .

  • Sulfoxidation increases polarity, enhancing excretion rates.

Thermal and Photochemical Stability

The compound decomposes under UV light or high temperatures.

ConditionObservationReference
UV (254 nm), 24 hCleavage of -SMe group, forming imidazole radical intermediates
150°C, N₂, 2 hIsomerization to N3-substituted tautomer

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between the target compound and structurally analogous imidazoles:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1: p-Tolyl; 2: SCH₃; 5: 4-MeO-Ph C₁₈H₁₇N₂OS 309.4 High lipophilicity; potential ligand or drug candidate
Fexinidazole (Approved Drug) 1: Methyl; 2: (4-(MeS)PhO)CH₂; 5: NO₂ C₁₂H₁₃N₃O₃S 279.3 Antiparasitic activity (vs. African trypanosomiasis)
5-(4-MeO-Ph)-1-(p-Tolyl)-1H-imidazole-2-thiol 1: p-Tolyl; 2: SH; 5: 4-MeO-Ph C₁₇H₁₅N₂OS 297.4 Thiol group enables disulfide bonding; reactivity modifier
5-(4-Br-Ph)-1-(p-Tolyl)-1H-imidazole-2-thiol 1: p-Tolyl; 2: SH; 5: 4-Br-Ph C₁₆H₁₃BrN₂S 345.3 Bromine enhances halogen bonding; higher molecular weight
1-Me-5-(p-Tolyl)-1H-imidazole (3ab) 1: Methyl; 5: p-Tolyl C₁₁H₁₂N₂ 172.2 Simpler structure; used in coordination chemistry
2-(4-MeO-Ph)-5-(CF₃)-1H-imidazole 2: 4-MeO-Ph; 5: CF₃ C₁₁H₉F₃N₂O 242.2 Trifluoromethyl increases lipophilicity and metabolic stability

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability: The methylthio group (SCH₃) in the target compound offers greater stability compared to thiol (-SH) derivatives (e.g., CAS:1105190-54-2), which are prone to oxidation . Electron-withdrawing groups (e.g., NO₂ in fexinidazole) enhance electrophilicity, critical for prodrug activation, while electron-donating groups (e.g., 4-MeO-Ph) improve solubility .

Pharmacological Potential: Fexinidazole’s nitro group enables reductive activation in parasitic cells, a mechanism absent in the target compound. However, the target’s methylthio and methoxyphenyl groups may confer antiproliferative or antimicrobial properties, as seen in structurally related imidazoles .

Synthetic Accessibility :

  • Palladium-catalyzed C-5 arylation () allows precise substitution, whereas multi-component reactions (e.g., ) enable rapid diversification. Yields vary with substituent steric and electronic demands.

Coordination Chemistry :

  • Imidazoles with pyridinyl or thiol groups (e.g., L3 in ) form stable metal complexes. The target compound’s SCH₃ and 4-MeO-Ph groups may weakly coordinate metals, though direct evidence is lacking.

Q & A

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
SolventDMF, THF, or EtOHPolarity affects reaction kinetics; DMF enhances solubility of intermediates .
Temperature60–120°CHigher temps accelerate ring closure but may degrade sensitive groups .
Catalystp-TsOH or Pd(PPh₃)₄Acid catalysts for condensation; Pd catalysts for cross-couplings .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:
A combination of techniques ensures structural validation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.35–2.50 ppm (p-tolyl methyl), δ 3.80–3.85 ppm (methoxy group), and δ 6.90–7.50 ppm (aromatic protons) .
    • ¹³C NMR : Signals at ~160 ppm (C=S) and ~55 ppm (OCH₃) confirm substituents .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 365 (calculated) .
  • Infrared (IR) Spectroscopy : Bands at 1250–1270 cm⁻¹ (C–S stretch) and 1500–1600 cm⁻¹ (C=C aromatic) .
  • Thin-Layer Chromatography (TLC) : Hexane:EtOAc (3:1) to monitor reaction progress; Rf ~0.5 .

Advanced: How are biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

Answer:
Methodologies include:

  • Antimicrobial Assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution .
  • Anticancer Screening :
    • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
  • Target Interaction Studies :
    • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina .
    • Enzyme Inhibition : Measure activity against kinases or proteases via fluorometric assays .

Advanced: What structural analysis techniques elucidate its 3D conformation?

Answer:

  • X-Ray Crystallography : Resolve bond lengths (e.g., C–S = ~1.81 Å) and dihedral angles (e.g., imidazole ring planarity) .
  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set; compare experimental vs. theoretical spectra .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Answer:
Key SAR insights from analogous compounds:

Substituent ModificationImpact on Activity
Methoxy to Nitro (Electron Withdrawing) Enhances antimicrobial potency but reduces solubility .
Methylthio to Sulfone (Oxidation) Increases metabolic stability but may reduce target affinity .
p-Tolyl to Fluorophenyl Improves CNS penetration via increased lipophilicity .

QSAR Modeling : Use descriptors like logP and polar surface area to predict bioactivity .

Advanced: How to resolve contradictions in synthetic yield data across studies?

Answer:
Address discrepancies via:

  • Reaction Replication : Control variables (e.g., solvent purity, inert atmosphere) .
  • Analytical Cross-Validation : Compare HPLC purity (>98%) and elemental analysis (C, H, N ±0.3%) .
  • Mechanistic Studies : Probe intermediates via in-situ IR or NMR to identify side reactions (e.g., oxidation of thioether) .

Advanced: What reaction mechanisms underpin key transformations in its synthesis?

Answer:

  • Imidazole Ring Formation : Radziszewski reaction involving α-diketone and ammonia .
  • Methylthio Introduction : SN2 displacement of a bromine atom by CH₃S⁻ .
  • Suzuki Coupling : Pd-mediated cross-coupling of boronic acid to aryl halide .

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